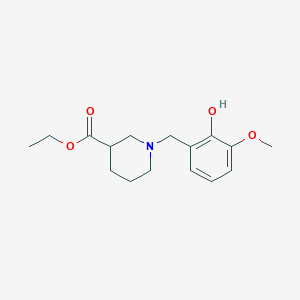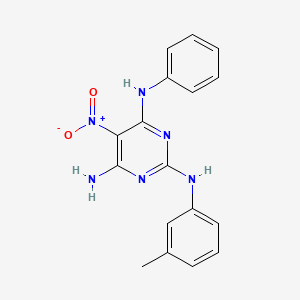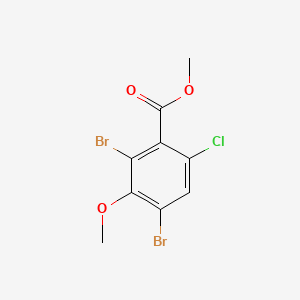
GRGDSPK ditrifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GRGDSPK ditrifluoroacetate: is a peptide compound that includes the sequence arginine-glycine-aspartic acid (RGD). This sequence is known for its ability to bind to integrin receptors, which play a crucial role in cell adhesion, signaling, and migration. The compound is often used in scientific research to study the interactions between cells and the extracellular matrix, particularly in the context of bone formation and resorption .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GRGDSPK ditrifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: GRGDSPK ditrifluoroacetate can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like iodosobenzene bis(trifluoroacetate) to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can be performed using agents like DTT to break disulfide bonds.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Iodosobenzene bis(trifluoroacetate) in an organic solvent.
Reduction: DTT in an aqueous buffer.
Substitution: Amino acid analogs and coupling reagents in SPPS.
Major Products: The major products of these reactions include modified peptides with altered functional groups or sequences, which can be used to study the effects of these modifications on biological activity .
Wissenschaftliche Forschungsanwendungen
Chemistry: GRGDSPK ditrifluoroacetate is used to study the binding interactions between peptides and integrin receptors. This research helps in understanding the molecular basis of cell adhesion and signaling.
Biology: In biological research, the compound is used to investigate the role of integrins in various cellular processes, including migration, proliferation, and differentiation. It is particularly useful in studying bone formation and resorption .
Medicine: The peptide is explored for its potential therapeutic applications, such as in the development of drugs that target integrin receptors to treat diseases like osteoporosis and cancer.
Industry: In the industrial sector, this compound is used in the development of biomaterials and tissue engineering scaffolds that promote cell adhesion and growth .
Wirkmechanismus
Molecular Targets and Pathways: GRGDSPK ditrifluoroacetate exerts its effects by binding to integrin receptors on the cell surface. This binding inhibits the interaction between integrins and fibronectin, a key component of the extracellular matrix. The inhibition is competitive and reversible, affecting pathways involved in cell adhesion, migration, and signaling .
Vergleich Mit ähnlichen Verbindungen
GRGDSPK trifluoroacetate: Similar in structure but with different counterions.
RGD peptides: Other peptides containing the RGD sequence, such as GRGDSP and GRGDNP.
Uniqueness: GRGDSPK ditrifluoroacetate is unique due to its specific sequence and the presence of trifluoroacetate counterions, which can influence its solubility and stability. This makes it particularly useful in certain experimental conditions where these properties are advantageous .
Eigenschaften
Molekularformel |
C32H51F6N11O15 |
|---|---|
Molekulargewicht |
943.8 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H49N11O11.2C2HF3O2/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32;2*3-2(4,5)1(6)7/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33);2*(H,6,7)/t15-,16-,17-,18-,19-;;/m0../s1 |
InChI-Schlüssel |
CZOWXVPMOSENBY-TYVXZMKCSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydrocyclopenta[c]pyrazol-1(3aH)-yl]ethanol](/img/structure/B12456196.png)
![N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyrimidin-2-amine](/img/structure/B12456202.png)
![methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B12456209.png)

![N-[2-(benzylcarbamoyl)phenyl]-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B12456219.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12456223.png)
![5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine](/img/structure/B12456224.png)


![4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B12456243.png)
![[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B12456253.png)
![N-cyclohexyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B12456255.png)

![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12456270.png)
